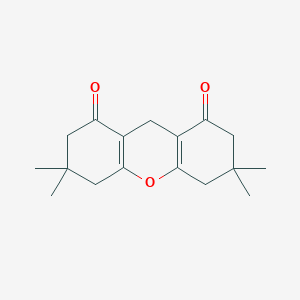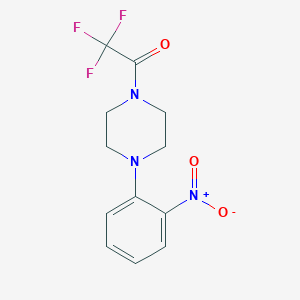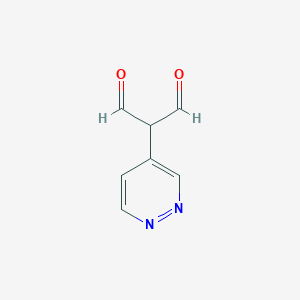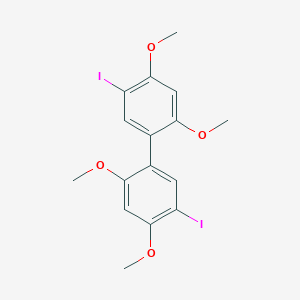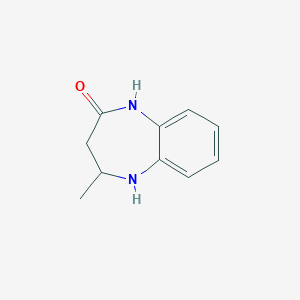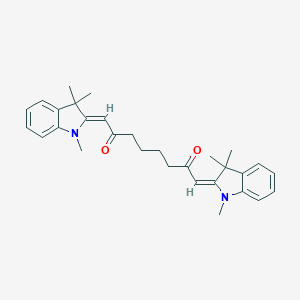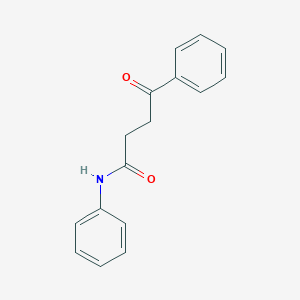
4-(2-Nitrophenoxy)but-2-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Nitrophenoxy)but-2-yn-1-ol is an organic compound characterized by the presence of a nitrophenoxy group attached to a butyne moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenoxy)but-2-yn-1-ol typically involves the reaction of 2-nitrophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
化学反应分析
Types of Reactions
4-(2-Nitrophenoxy)but-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(2-nitrophenoxy)-2-butyne-1-one.
Reduction: Formation of 4-(2-aminophenoxy)-2-butyne-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-Nitrophenoxy)but-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(2-Nitrophenoxy)but-2-yn-1-ol depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or antiviral effects.
相似化合物的比较
Similar Compounds
4-(2-Nitrophenoxy)benzamide: Shares the nitrophenoxy group but differs in the presence of a benzamide moiety.
2-Nitrophenol: Contains the nitrophenoxy group but lacks the butyne moiety.
Propargyl alcohol: Contains the butyne moiety but lacks the nitrophenoxy group.
Uniqueness
4-(2-Nitrophenoxy)but-2-yn-1-ol is unique due to the combination of the nitrophenoxy and butyne groups, which confer distinct chemical reactivity and potential applications. This combination allows for diverse chemical modifications and the exploration of various biological activities.
属性
分子式 |
C10H9NO4 |
|---|---|
分子量 |
207.18g/mol |
IUPAC 名称 |
4-(2-nitrophenoxy)but-2-yn-1-ol |
InChI |
InChI=1S/C10H9NO4/c12-7-3-4-8-15-10-6-2-1-5-9(10)11(13)14/h1-2,5-6,12H,7-8H2 |
InChI 键 |
KANPGLBPPPMHCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC#CCO |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC#CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Trifluoroacetamido)phenyl]acetic acid](/img/structure/B514892.png)
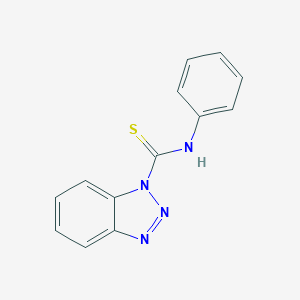
![2,2,2-trifluoro-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B514897.png)
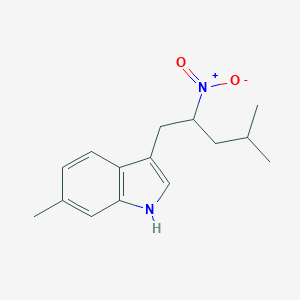
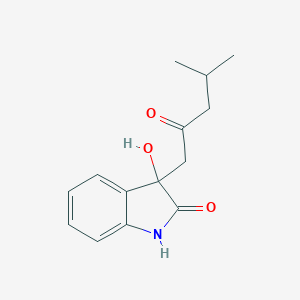
![Methyl 2-[1-(4-pyridazinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B514901.png)
